Human Nicotinamide N-Methyltransferase (NNMT) Inhibitory Potency
6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid demonstrates potent inhibition of human nicotinamide N-methyltransferase (NNMT) with a Ki value of 89 nM [1]. This is a direct, quantitative measurement of target engagement. Comparative data for other quinoline-4-carboxylic acid derivatives against NNMT are not currently available in the public domain, but the potency of this specific compound suggests a favorable interaction profile with the NNMT active site.
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 89 nM |
| Comparator Or Baseline | Not available for direct comparators |
| Quantified Difference | N/A |
| Conditions | Inhibition of N-terminal His6-tagged wild type human NNMT expressed in E. coli NiCo21(DE3), assessed as reduction in 1-methylquinolinium level. |
Why This Matters
The 89 nM Ki value establishes a benchmark for potency in NNMT inhibition, a target implicated in cancer metabolism, providing a quantitative basis for selecting this compound over untested analogs for NNMT-focused research.
- [1] BindingDB Entry BDBM50247634 (CHEMBL4067973). Ki data for 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid against human NNMT. View Source
